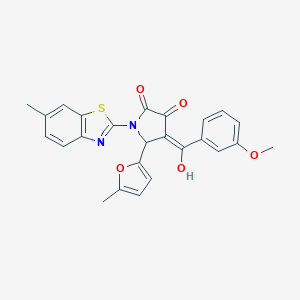
N-(4-chlorophenyl)-2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide, commonly known as CPOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOA is a small molecule that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The mechanism of action of CPOA is not fully understood, but it is believed to act as an inhibitor of specific enzymes and receptors in the body. CPOA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. CPOA has also been found to bind to specific receptors in the body, including the cannabinoid receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
CPOA has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease pain sensitivity. CPOA has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using CPOA in lab experiments is its high purity, which allows for accurate and reproducible results. CPOA is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using CPOA is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on CPOA. One area of interest is the development of new drugs based on CPOA for pain management and inflammation. Another area of interest is the use of CPOA as a building block for developing new materials with unique properties. Further studies are also needed to fully understand the mechanism of action and biochemical effects of CPOA.
合成法
CPOA can be synthesized using different methods, including the reaction of 4-chloroaniline with 4,8-dimethylcoumarin-7-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 4-chloroaniline with 4,8-dimethylcoumarin-7-carbonyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain CPOA with high purity.
科学的研究の応用
CPOA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CPOA has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for developing new drugs for pain management. In drug discovery, CPOA has been used as a lead compound for developing new drugs targeting specific receptors. In material science, CPOA has been used as a building block for developing new materials with unique properties.
特性
製品名 |
N-(4-chlorophenyl)-2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide |
|---|---|
分子式 |
C19H16ClNO4 |
分子量 |
357.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H16ClNO4/c1-11-9-18(23)25-19-12(2)16(8-7-15(11)19)24-10-17(22)21-14-5-3-13(20)4-6-14/h3-9H,10H2,1-2H3,(H,21,22) |
InChIキー |
XMSQWHMILZULMO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B266805.png)

![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266810.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)


![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)

